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Compound of Interest

4-(Aminomethyl)-3-
Compound Name:
methylbenzonitrile

Cat. No. B1288000

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of publicly available scientific databases and literature have
yielded limited specific experimental spectroscopic data and detailed synthesis protocols for 4-
(Aminomethyl)-3-methylbenzonitrile. The information presented herein is based on general
chemical principles, data for structurally similar compounds, and its potential applications in
drug discovery as an intermediate for inhibitors of specific signaling pathways.

Introduction

4-(Aminomethyl)-3-methylbenzonitrile is a substituted aromatic nitrile containing a reactive
aminomethyl group. This combination of functional groups makes it a valuable, albeit not widely
documented, building block in medicinal chemistry. Its structural motifs suggest potential utility
in the synthesis of targeted therapeutic agents, particularly as an intermediate for Son of
sevenless homolog 1 (SOS1) and Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors.
This guide provides a theoretical framework for its spectroscopic properties, a potential
synthetic approach, and an overview of the relevant biological pathways.

Predicted Spectroscopic Data
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While experimental spectra for 4-(Aminomethyl)-3-methylbenzonitrile are not readily

available, its spectroscopic characteristics can be predicted based on the functional groups

present in the molecule. The following tables summarize the expected spectroscopic data.

Table 1: Predicted Infrared (IR) Spectroscopy Data

Expected
Functional Group Wavenumber Intensity Notes
(cm™)
, Medium (two bands Broad due to
N-H Stretch (amine) 3400-3250 ) ) ]
for primary amine) hydrogen bonding.

C-H Stretch (aromatic) 3100-3000

Medium to Weak

C-H Stretch (aliphatic)  2960-2850

) From the methyl and
Medium
aminomethyl groups.

C=N Stretch (nitrile) 2240-2220

Conjugation with the

aromatic ring shifts
Strong, Sharp )
this to a lower

frequency.[1]
C=C Stretch ) Multiple bands are
) 1600-1450 Medium to Strong
(aromatic) expected.
N-H Bend (amine) 1650-1580 Medium
C-N Stretch (amine) 1250-1020 Medium

Table 2: Predicted *H NMR Spectroscopy Data
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Predicted
Protons Chemical Shift  Multiplicity Integration Notes

(3, ppm)

The exact shifts

and coupling will
Aromatic H 7.2-7.6 Multiplet 3H depend on the

substitution

pattern.

The benzylic
protons are
] deshielded by
-CH2-NH:2 3.8-4.0 Singlet 2H o
the aromatic ring

and the amino

group.

Attached directly
-CHs 2.2-2.4 Singlet 3H to the aromatic

ring.

Chemical shift
can vary with
) solvent and
-NH:2 15-25 Broad Singlet 2H )
concentration;
may exchange

with D20.

Table 3: Predicted **C NMR Spectroscopy Data
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Predicted Chemical Shift

Carbon Notes
(3, ppm)
uaternary C (aromatic,
Q yel 110-115
attached to CN)
C=N (nitrile) 118-120
Aromatic CH 125-135 Multiple signals expected.
uaternary C (aromatic,
Q yel 135-140
attached to CHs)
uaternary C (aromatic,
Q yel 140-145
attached to CHz2NHz2)
-CH2-NH:2 45-50 Benzylic carbon.
-CHs 20-25

IabIgA.ﬂtedmjed_Mass_SmeQmﬂnLData

Predicted m/z Notes
[M]* 146.08 Molecular ion.
[M-NHz]* 130.07 Loss of the amino group.

Loss of the aminomethyl

group.

[M-CH2NH2]* 116.06

Synthesis Protocol

A specific, validated synthesis protocol for 4-(Aminomethyl)-3-methylbenzonitrile is not
described in readily accessible literature. However, a plausible synthetic route can be inferred
from standard organic chemistry transformations and protocols for similar molecules. A
common strategy would involve the reduction of a corresponding nitrile or the amination of a
benzylic halide.

Hypothetical Synthesis Workflow
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A potential synthetic route could start from 4-bromo-3-methylbenzonitrile, proceeding through a
nucleophilic substitution with a protected amine equivalent, followed by deprotection.
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- Nucleophilic Substitution - Deprotection . e
Q-Bromo-?,-methylbenzon|tnla—>((e.g_’ Potassium PmhalimideH\l-M-cyanu-z-methylbenzyl)phthallmld(é)—{(e_g_’ HydrazineHl-(Am|nomethyl)-3-methylbenzonltrlle)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1288000#spectroscopic-data-for-4-aminomethyl-3-
methylbenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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